N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20045065
InChI: InChI=1S/C23H21F3N4O/c1-4-31-18-11-9-17(10-12-18)28-19-13-15(3)27-22-20(16-7-5-14(2)6-8-16)21(23(24,25)26)29-30(19)22/h5-13,28H,4H2,1-3H3
SMILES:
Molecular Formula: C23H21F3N4O
Molecular Weight: 426.4 g/mol

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC20045065

Molecular Formula: C23H21F3N4O

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C23H21F3N4O
Molecular Weight 426.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C23H21F3N4O/c1-4-31-18-11-9-17(10-12-18)28-19-13-15(3)27-22-20(16-7-5-14(2)6-8-16)21(23(24,25)26)29-30(19)22/h5-13,28H,4H2,1-3H3
Standard InChI Key SXVOFRSPQFYRKQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C

Introduction

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases. Its unique structure includes various functional groups that may influence its pharmacological properties.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis techniques. These synthetic routes often require careful optimization of reaction conditions to achieve high yields and purity.

Potential Applications

This compound falls under the category of substituted pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The classification of this compound can be further refined based on its structural features, which may influence its interaction with specific kinases within cellular signaling pathways.

Application AreaDescription
Medicinal ChemistryPotential inhibitor of specific kinases
Anti-Cancer EffectsPart of a broader class of compounds with anti-cancer properties
Anti-Inflammatory EffectsPotential therapeutic applications in inflammatory disorders

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other compounds in the same class, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which features a methoxy-substituted phenyl group instead of an ethoxy group. These variations in substituents can significantly influence the biological activity and pharmacological profiles of these compounds.

CompoundUnique Features
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineEthoxy substitution
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy substitution and ethyl linker

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